delta 7 cis Nonadecenoic acid methyl ester
Description
Delta 7 cis nonadecenoic acid methyl ester, systematically named (Z)-7-nonadecenoic acid methyl ester, is a monounsaturated fatty acid methyl ester (FAME) with a 19-carbon chain and a cis-configured double bond at the seventh position (C7).
Properties
IUPAC Name |
methyl (Z)-nonadec-7-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h13-14H,3-12,15-19H2,1-2H3/b14-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBWLCDJBKYJRR-YPKPFQOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Delta 7 cis Nonadecenoic acid methyl ester can be synthesized through the esterification of delta 7 cis Nonadecenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction mixture is then neutralized, and the product is purified through distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for the recovery and recycling of catalysts and solvents to enhance sustainability and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Delta 7 cis Nonadecenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Delta 7 cis Nonadecenoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a standard in chromatography for the analysis of fatty acid methyl esters.
Biology: Studied for its role in lipid metabolism and its effects on cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biofuels and as a precursor for the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of delta 7 cis Nonadecenoic acid methyl ester involves its incorporation into lipid bilayers, where it can influence membrane fluidity and function. It may also interact with specific enzymes involved in lipid metabolism, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Delta 7 cis nonadecenoic acid methyl ester belongs to a broader class of FAMEs. Below is a detailed comparison with analogs differing in chain length, double bond position, or saturation (Table 1).
Table 1: Structural and Functional Comparison of this compound and Analogs
Note: A discrepancy exists in the molecular formula of the methyl ester. The free acid (C₁₉H₃₆O₂) would theoretically yield a methyl ester with C₂₀H₃₈O₂. Sources report C₁₉H₃₆O₂, possibly reflecting an error in ester designation.
Key Comparative Insights
Chain Length Variation :
- Shorter Chains (18C): Compounds like 9-octadecenoic acid methyl ester (oleate derivative) exhibit lower viscosity and higher natural abundance compared to the 19C target compound. Their industrial utility is broader due to ease of extraction .
Double Bond Position :
- Delta 7 vs. Delta 9 (Oleate): The C7 cis bond in the target compound may reduce packing efficiency in lipid membranes compared to the C9 bond in oleate, influencing phase transition temperatures .
- Delta 7 vs. Delta 10 (Nonadecenoate): A one-position shift in the double bond (C7 → C10) alters the compound’s bending rigidity and interaction with enzymes like desaturases .
Saturation Effects :
- The saturated analog (nonadecanoic acid methyl ester) lacks fluidity-enhancing properties, making it less biologically active but more stable in high-temperature applications .
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